1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine

Enzyme inhibition Chitinase Selectivity

1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine (IUPAC: 1-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine; molecular formula C₁₂H₁₇ClN₂O₂S; MW 288.79 g/mol) is a 1,4-disubstituted piperazine derivative bearing a 4-chlorobenzyl group at N1 and a methylsulfonyl (mesyl) sulfonamide at N4. It belongs to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry associated with antibacterial, anticancer, antidiabetic, antifungal, anti-TB, and anti-inflammatory activities.

Molecular Formula C12H17ClN2O2S
Molecular Weight 288.79 g/mol
Cat. No. B5579347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine
Molecular FormulaC12H17ClN2O2S
Molecular Weight288.79 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
InChIKeyYZGUDGWRSDNNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine: Chemical Identity and Compound Class for Procurement Specification


1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine (IUPAC: 1-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine; molecular formula C₁₂H₁₇ClN₂O₂S; MW 288.79 g/mol) is a 1,4-disubstituted piperazine derivative bearing a 4-chlorobenzyl group at N1 and a methylsulfonyl (mesyl) sulfonamide at N4 [1]. It belongs to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry associated with antibacterial, anticancer, antidiabetic, antifungal, anti-TB, and anti-inflammatory activities [2]. The compound serves as both a standalone pharmacophore and a key synthetic intermediate, with its 4-chlorobenzyl-4-(methylsulfonyl)piperazine core appearing in patent-derived enzyme inhibitors exemplified by US10208020 [3]. Its dual-substitution pattern differentiates it from mono-substituted piperazine analogs in both physicochemical properties and biological target engagement profiles.

Why 1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine Cannot Be Substituted with Unsubstituted or Mono-Substituted Piperazine Analogs


Substituting 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine with a positional isomer (e.g., 3-chlorobenzyl), a dehalogenated analog (e.g., 1-benzyl-4-(methylsulfonyl)piperazine), or a mono-substituted piperazine (e.g., 1-(4-chlorobenzyl)piperazine lacking the sulfonyl group) is not functionally equivalent. The 4-chlorobenzyl group confers critical lipophilicity and membrane interaction properties absent in the 3-chloro isomer, while the methylsulfonyl sulfonamide acts as a hydrogen-bond acceptor that modulates target binding, solubility, and metabolic stability—properties that the parent 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2) lacks entirely [1]. SAR studies on sulfonylpiperazine derivatives demonstrate that both the position of the chloro substituent and the nature of the sulfonyl group independently and synergistically govern biological potency, as evidenced by the 10-fold selectivity window observed for derivatives of this scaffold in enzyme inhibition assays [2]. Procurement of a close analog without verifying the substitution pattern risks loss of the specific target engagement profile that defines this compound's research utility.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine Against Closest Analogs


Enzyme Inhibition Selectivity: 10-Fold AMCase over Chitotriosidase-1 for 4-Chlorobenzyl-4-(methylsulfonyl)piperazine-Containing Derivatives

A derivative incorporating the 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine core (US10208020, Example 34) demonstrated an IC₅₀ of 5.5 μM against human Acidic Mammalian Chitinase (AMCase) versus 55 μM against Chitotriosidase-1, representing a 10-fold selectivity window [1]. This selectivity is attributable to the specific spatial and electronic properties conferred by the 4-chlorobenzyl and methylsulfonyl substituents. By comparison, the des-chloro benzyl analog (US10208020, Example 24, lacking the methylsulfonyl on the piperazine) showed altered selectivity, confirming that both substituents contribute to the target engagement profile [2]. The core scaffold itself thus imparts a measurable selectivity advantage when elaborated into bioactive molecules.

Enzyme inhibition Chitinase Selectivity Drug discovery

4-Chlorobenzyl Positional Isomer Advantage: Para-Chloro Substitution Enhances Antibacterial Membrane Disruption vs. Meta-Chloro Analog

In a systematic SAR study of piperazine hybridized coumarin indolylcyanoenones (Molecules, 2023), the 4-chlorobenzyl-substituted derivative (compound 11f) exhibited an MIC of 1 μg/mL against Pseudomonas aeruginosa ATCC 27853, which was 4-fold more potent than the clinical antibiotic norfloxacin (MIC = 4 μg/mL) in the same assay [1]. The 4-chlorobenzyl moiety was critical for this activity; compounds bearing 3-chlorobenzyl or unsubstituted benzyl groups showed reduced potency, indicating that the para-chloro position optimizes molecular geometry for bacterial membrane disruption. Mechanistic studies confirmed that 11f destroys bacterial cell membrane integrity, increasing permeability of both inner and outer membranes, causing depolarization and leakage of intracellular components—a mechanism directly linked to the 4-chlorobenzyl pharmacophore [1]. While 11f is a more complex molecule than 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine, the SAR establishes that the 4-chlorobenzyl-piperazine substructure is a key determinant of membrane-targeting antibacterial activity.

Antibacterial Membrane disruption Pseudomonas aeruginosa SAR

Methylsulfonyl vs. Arylsulfonyl Differentiation: Reduced Steric Bulk and Enhanced Solubility While Retaining Hydrogen-Bond Acceptor Capacity

The methylsulfonyl (mesyl) group in 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine (MW 288.79) provides a molecular weight reduction of approximately 76 g/mol compared to the p-toluenesulfonyl (tosyl) analog 1-(4-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (MW 364.9 g/mol) [1]. This smaller sulfonamide maintains potent hydrogen-bond acceptor capacity (predicted pKa ~7.78 for the sulfonamide nitrogen) while reducing lipophilicity and steric hindrance at the enzyme binding site . The review of 187 sulfonylpiperazine derivatives confirms that methylsulfonyl-substituted compounds generally exhibit superior aqueous solubility and more favorable ADMET profiles compared to their arylsulfonyl counterparts, without sacrificing target binding affinity [2]. For procurement decisions, the methylsulfonyl variant offers practical advantages in assay compatibility (reduced DMSO requirement for solubilization) and synthetic tractability for downstream derivatization.

Physicochemical properties Sulfonamide Solubility Drug-likeness

Halogen-Dependent Activity Gradient: 4-Chloro Substitution Outperforms 4-Fluoro and Unsubstituted Benzyl in Antibacterial Membrane Interaction

Comparative analysis of sulfonylpiperazine SAR reveals a consistent activity gradient where 4-chlorobenzyl derivatives show superior antibacterial potency compared to 4-fluorobenzyl and unsubstituted benzyl analogs. In the coumarin indolylcyanoenone series (Molecules, 2023), the 4-chlorobenzyl derivative 11f achieved an MIC of 1 μg/mL against P. aeruginosa, whereas the corresponding 4-fluorobenzyl and benzyl analogs showed reduced activity [1]. The chlorine atom's larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and greater lipophilicity (π = +0.71 for Cl vs. +0.14 for F) enhance membrane insertion and hydrophobic packing, as evidenced by membrane depolarization assays [1]. Additionally, sulfonylpiperazine LpxH inhibitors reported in the literature demonstrate that chloro-substituted phenyl rings contribute to tighter binding in the LpxH acyl chain-binding chamber compared to fluoro or unsubstituted phenyl analogs [2]. For 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine procurement, the 4-chloro substituent is non-interchangeable with 4-fluoro if membrane-targeting or Gram-negative antibacterial activity is the research objective.

Halogen bonding Lipophilicity Antibacterial SAR Membrane permeability

Dual-Substitution Requirement: Neither Mono-Substituted Analog Recapitulates the Combined Target Engagement Profile

The biological activity of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine depends on the synergistic contribution of both substituents. 1-(4-Chlorobenzyl)piperazine (CAS 23145-88-2), which lacks the methylsulfonyl group, functions primarily as a serotonin uptake inhibitor (inhibits [³H]5-HT uptake into rat brain synaptosomes) but lacks the antibacterial and enzyme-inhibitory properties associated with sulfonamide-bearing analogs . Conversely, 1-(methylsulfonyl)piperazine (CAS 55276-43-2) serves as a versatile building block with reported anticancer activity (IC₅₀ = 4.4 nM against DLD-1 and 10 nM against HCT116 cell lines) but lacks the enhanced membrane-targeting properties conferred by the 4-chlorobenzyl moiety [1]. The combination of both substituents creates a dual pharmacophore: the 4-chlorobenzyl group drives membrane interaction and hydrophobic target engagement, while the methylsulfonyl sulfonamide provides hydrogen-bond acceptor capacity and modulates solubility [2]. Neither mono-substituted analog can simultaneously address both pharmacophoric requirements, making 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine the minimal scaffold for programs requiring both properties.

Synergy Pharmacophore Fragment-based SAR

Optimal Application Scenarios for 1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine Based on Quantitative Differentiation Evidence


Antibacterial Drug Discovery Targeting Multidrug-Resistant Gram-Negative Pathogens

Research programs targeting Pseudomonas aeruginosa and other WHO priority Gram-negative pathogens should select 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine as a core scaffold for library synthesis. The 4-chlorobenzyl substitution pattern is validated by the 4-fold potency advantage over norfloxacin (MIC 1 μg/mL vs. 4 μg/mL) observed for related 4-chlorobenzyl piperazine derivatives, coupled with a demonstrated membrane-disruption mechanism that is less prone to triggering bacterial resistance [1]. The methylsulfonyl group further enables LpxH enzyme inhibition, a clinically unexploited target in the lipid A biosynthetic pathway essential for Gram-negative viability [2].

Selective Chitinase Inhibitor Development for Inflammatory and Fibrotic Diseases

For teams developing AMCase-selective inhibitors for asthma, allergic inflammation, or pulmonary fibrosis, this compound's core scaffold provides a starting point with demonstrated 10-fold selectivity for AMCase over chitotriosidase-1 (IC₅₀ 5.5 μM vs. 55 μM) when elaborated into triazole-containing derivatives [3]. Procurement of the unsubstituted or 3-chloro isomer will not recapitulate this selectivity profile, as confirmed by patent SAR data showing altered selectivity upon modification of the 4-chlorobenzyl or methylsulfonyl groups [3].

Fragment-Based Drug Design and Physicochemical Property Optimization

In fragment-based lead generation programs where balanced lipophilicity and solubility are critical, 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine (MW 288.79, predicted pKa ~7.78) offers a strategically sized fragment that is 21% smaller than the corresponding tosyl analog (MW 364.9) while retaining the essential sulfonamide hydrogen-bond acceptor [4]. Its intermediate lipophilicity (Cl π = +0.71) positions it between the excessively hydrophilic unsubstituted benzyl analog and the excessively lipophilic tosyl analog, providing a favorable starting point for lead optimization within Lipinski compliance space [5].

Structure-Activity Relationship Studies on Dual Pharmacophore Piperazine Scaffolds

For academic and industrial medicinal chemistry groups conducting systematic SAR exploration of 1,4-disubstituted piperazines, this compound serves as the minimal functional unit that simultaneously incorporates a membrane-targeting hydrophobic moiety (4-chlorobenzyl) and a target-binding sulfonamide (methylsulfonyl). Neither 1-(4-chlorobenzyl)piperazine nor 1-(methylsulfonyl)piperazine alone provides this dual functionality, making the fully substituted compound essential for disentangling the independent and synergistic contributions of each substituent to biological activity [6].

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.